(S)-3-Hydroxyglutarate ethyl

enantioselective hydrolysis lipase B catalysis chiral building block

(S)-3-Hydroxyglutarate ethyl [(S)-3-EHG], systematically named (3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid, is a chiral monoethyl ester of 3-hydroxyglutaric acid bearing a single stereogenic center at the C-3 position. With a molecular formula C₇H₁₂O₅ and an average mass of 176.17 Da, this compound serves as a key enantiopure precursor in the synthesis of several pharmaceutically important molecules, including L-carnitine, (R)-4-amino-3-hydroxybutyric acid, and the statin class of cholesterol-lowering drugs.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
Cat. No. B13801177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxyglutarate ethyl
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC(=O)O)O
InChIInChI=1S/C7H12O5/c1-2-12-7(11)4-5(8)3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/t5-/m0/s1
InChIKeyOEJAZOGPPRWZKM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Hydroxyglutarate Ethyl: CAS 95310-87-5 — A Chiral C7 Monoester Building Block for Asymmetric Synthesis


(S)-3-Hydroxyglutarate ethyl [(S)-3-EHG], systematically named (3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid, is a chiral monoethyl ester of 3-hydroxyglutaric acid bearing a single stereogenic center at the C-3 position . With a molecular formula C₇H₁₂O₅ and an average mass of 176.17 Da, this compound serves as a key enantiopure precursor in the synthesis of several pharmaceutically important molecules, including L-carnitine, (R)-4-amino-3-hydroxybutyric acid, and the statin class of cholesterol-lowering drugs [1]. Unlike its (R)-enantiomer or the racemic mixture, the (S)-configuration at the hydroxyl-bearing carbon dictates the absolute stereochemistry of downstream intermediates and final active pharmaceutical ingredients, making enantiomeric integrity the single most critical procurement parameter [2].

Why (S)-3-Hydroxyglutarate Ethyl Cannot Be Replaced by Its (R)-Enantiomer, Racemate, or Dimethyl Ester


The (S)- and (R)-enantiomers of ethyl 3-hydroxyglutarate are not interchangeable: each directs a distinct downstream stereochemical outcome. The (S)-enantiomer is the required precursor for L-carnitine and (R)-4-amino-3-hydroxybutyric acid, whereas the (R)-enantiomer is employed in rosuvastatin side-chain synthesis [1]. Substituting the racemic mixture mandates additional chiral separation steps that erode yield and increase cost. Furthermore, the dimethyl ester analog exhibits different enzyme kinetics and enantioselectivity with lipase B from Candida antarctica (CALB): diethyl 3-hydroxyglutarate yields the (S)-monoester with 91% ee, while dimethyl 3-hydroxyglutarate reaches 98% ee, but the resulting methyl monoester is not a direct drop-in replacement for the ethyl ester in subsequent synthetic steps without re-optimization of the entire downstream route [2]. The free acid lacks the ester protecting group essential for chemoselective transformations. These differences are quantifiable and directly impact synthetic efficiency, regulatory compliance, and cost of goods in both research and industrial settings.

(S)-3-Hydroxyglutarate Ethyl: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Enzymatic Synthesis Yield and Enantiomeric Excess: Dong (2010) vs. Gopalan (1984) vs. Jacobsen (2003)

The CALB-catalyzed desymmetrization of diethyl 3-hydroxyglutarate to (S)-3-EHG reported by Dong et al. (2010) achieved a yield of 98.5% with >95% ee, representing a substantial improvement over two prior landmark studies. Gopalan et al. (1984) used Arthrobacter sp. whole cells to obtain only 38% yield and 69% ee. Jacobsen et al. (2003) improved this to 80% yield and 91% ee using Novozym 435. The Dong method therefore delivers a 2.6-fold yield improvement and a >26 percentage-point ee gain over the original microbial route, and an 18.5 percentage-point yield improvement over Jacobsen's initial CALB protocol [1][2][3]. The kinetic parameters were fully characterized: Vmax = 1.29 mmol min⁻¹ g⁻¹, Km = 0.06 mol L⁻¹, Ki (ethanol) = 0.37 mol L⁻¹, confirming the absence of substrate or product inhibition under the optimized conditions [1].

enantioselective hydrolysis lipase B catalysis chiral building block

Diethyl vs. Dimethyl Substrate Enantioselectivity with CALB: Trade-off Between ee and Downstream Compatibility

Jacobsen et al. (2003) directly compared CALB-catalyzed hydrolysis of diethyl 3-hydroxyglutarate and dimethyl 3-hydroxyglutarate. The dimethyl substrate afforded the (S)-monoester with a higher ee of 98%, compared to 91% for the diethyl substrate, both yielding the (S)-configuration predominantly [1]. However, the ethyl ester product is the direct precursor for L-carnitine and (R)-4-amino-3-hydroxybutyric acid synthesis via Curtius and Hunsdiecker rearrangements, whereas the methyl ester would require additional transesterification or a complete re-validation of the downstream chemistry [2]. The higher ee of the dimethyl route comes at the cost of synthetic divergence: the methyl ester is not a direct substitute in validated processes built around the ethyl ester. Additionally, Dong et al. (2010) subsequently demonstrated that through reaction engineering (optimized pH, temperature, and substrate/enzyme ratio), the ee of the diethyl route can be raised above 95%, narrowing the ee gap while retaining the ethyl ester's downstream compatibility [3].

substrate engineering enantiomeric excess ester specificity

Chiral Purity Verification: Validated LC and HPCE Methods for (S)- vs. (R)-3-EHG Discrimination

Two orthogonal analytical methods have been validated for the resolution and quantification of (S)-3-EHG in the presence of its (R)-enantiomer. Dong & Zheng (2010) established an ion-pair LC method with a detection limit of 0.45 μmol L⁻¹, intra-day RSD of 1.56%, inter-day RSD of 2.38%, and linear range from 0.005 to 0.30 mol L⁻¹ (r = 0.9992). Baseline separation of (S)- and (R)-3-EHG was achieved via normal-phase LC after derivatization with (R)-(+)-phenylethanamine, with ee determination repeatability of 0.75% RSD (n = 9) [1]. Independently, Zhang et al. (2012) developed an HPCE method using 30 mmol/L β-cyclodextrin at pH 5.0, 25 °C, and 20 kV, achieving complete baseline separation of the two enantiomers with demonstrated reproducibility and stability [2]. These validated methods provide procurement-quality assurance that the material meets claimed enantiopurity specifications.

chiral analysis HPLC capillary electrophoresis

Biocatalyst Reusability: CALB Retains Activity and Selectivity Over ≥10 Cycles vs. Whole-Cell and Alternative Enzyme Systems

The immobilized CALB (Novozym 435) catalyst used for (S)-3-EHG production can be reused more than 10 times without loss of activity or enantioselectivity, as demonstrated by Jacobsen et al. (2003) and corroborated by Moen et al. (2004) for the hydrolysis of diethyl 3-hydroxyglutarate [1][2]. This contrasts with the whole-cell Arthrobacter sp. system employed by Gopalan et al. (1984), which was not amenable to recycling, and with α-chymotrypsin, which exhibited lower ee for dimethyl 3-hydroxyglutarate hydrolysis and pH-dependent performance [3]. The reusability of CALB translates directly into reduced catalyst cost per batch and improved process mass intensity for industrial-scale procurement.

catalyst recycling process economics enzyme stability

Downstream Synthetic Utility: (S)-3-EHG as the Exclusive Precursor to L-Carnitine and (R)-4-Amino-3-hydroxybutyric Acid

The (S)-configuration of 3-EHG is stereochemically required for the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). Gopalan & Sih (1984) demonstrated that (S)-ethyl hydrogen-3-hydroxyglutarate undergoes Curtius rearrangement to yield (R)-4-amino-3-hydroxybutyric acid and Hunsdiecker rearrangement to yield L-carnitine, with the absolute configuration at C-3 of the glutarate directly dictating the configuration of the final product [1]. The (R)-enantiomer of 3-EHG cannot access these products; instead, it serves as the precursor to the rosuvastatin side chain, where the (R)-configuration is mandatory [2]. This enantiomer-product mapping is absolute and non-negotiable: a user requiring L-carnitine or (R)-GABOB must procure the (S)-enantiomer.

L-carnitine synthesis chiral pool Curtius rearrangement

Process Scalability: Kinetic Characterization Confirms Absence of Substrate/Product Inhibition in (S)-3-EHG Production

Dong et al. (2010) conducted a thorough kinetic analysis of the CALB-catalyzed hydrolysis of diethyl 3-hydroxyglutarate to (S)-3-EHG, determining Vmax = 1.29 mmol min⁻¹ g⁻¹, Km = 0.06 mol L⁻¹, and Ki (ethanol byproduct) = 0.37 mol L⁻¹. Critically, the study excluded substrate and product inhibition: both 3-DHG (substrate) and 3-EHG (product) displayed no decline in enzymatic activity at elevated concentrations within the tested ranges, and the reaction was free from external mass transfer and intra-particle diffusion limitations [1]. This is in contrast to α-chymotrypsin-catalyzed systems, where pH-dependent activity and lower ee impose operational constraints [2]. The well-characterized kinetics and absence of inhibition enable reliable scale-up predictions and high-substrate-concentration processing, which are essential for cost-effective procurement at industrial quantities.

bioprocess engineering kinetic parameters industrial scale-up

High-Confidence Application Scenarios for (S)-3-Hydroxyglutarate Ethyl Based on Quantitative Evidence


Asymmetric Synthesis of L-Carnitine via Hunsdiecker Rearrangement

(S)-3-EHG is the established chiral precursor for L-carnitine synthesis. The (S)-configuration at the C-3 hydroxyl is retained through the Hunsdiecker rearrangement, yielding enantiopure L-carnitine. The Gopalan & Sih (1984) route, now supplemented by the high-yield Dong (2010) enzymatic production method (98.5% yield, >95% ee), provides a robust supply chain for this essential nutrient and pharmaceutical [1][2]. Users developing L-carnitine processes should specify (S)-3-EHG with ee ≥95% and request certificate of analysis supported by the validated ion-pair LC or HPCE chiral methods.

Synthesis of (R)-4-Amino-3-hydroxybutyric Acid (GABOB) via Curtius Rearrangement

The Curtius rearrangement of (S)-3-EHG proceeds with retention of configuration to produce (R)-4-amino-3-hydroxybutyric acid, a neuromodulatory amino acid. The stereochemical outcome is dictated entirely by the C-3 configuration of the starting glutarate ester [1]. With the Dong (2010) protocol delivering (S)-3-EHG in 98.5% yield and >95% ee, the overall two-step yield and enantiopurity of the GABOB product are maximized relative to earlier synthetic routes relying on lower-yielding microbial hydrolysis [2]. Procurement of (S)-3-EHG from suppliers using CALB-based processes is recommended to ensure batch consistency.

Chiral Building Block for Statin Intermediate Diversification

While the (R)-enantiomer of 3-EHG is the direct precursor for rosuvastatin and atorvastatin side chains, the (S)-enantiomer serves as a versatile chiral building block for synthesizing non-natural statin analogs and for structure-activity relationship (SAR) studies requiring the opposite absolute configuration [1]. The validated analytical methods (LC and HPCE) for (S)-3-EHG enantiopurity determination enable researchers to confirm that the (S)-enantiomer is free of (R)-contamination, which is critical when the biological activity of the final statin analog is stereospecifically dependent on the C-3 configuration [2][3].

Biocatalyst Performance Benchmarking and Process Development

The fully characterized kinetic parameters of the CALB/(S)-3-EHG system (Vmax = 1.29 mmol min⁻¹ g⁻¹, Km = 0.06 mol L⁻¹, Ki = 0.37 mol L⁻¹) and the demonstrated absence of substrate/product inhibition make this reaction an ideal model system for benchmarking new immobilized lipase formulations, reactor configurations, and continuous-flow biocatalytic processes [1]. The availability of robust chiral analytical methods and the proven catalyst reusability (>10 cycles) further support its use as a reference reaction in bioprocess engineering research and industrial biocatalyst evaluation programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Hydroxyglutarate ethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.